4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 5-methyl-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation and Reduction: Use oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Require palladium catalysts and appropriate ligands.
Major Products Formed
Substitution Reactions: Yield substituted benzamides.
Oxidation and Reduction: Produce oxidized or reduced thiadiazole derivatives.
Coupling Reactions: Form biaryl compounds.
Scientific Research Applications
4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can disrupt DNA replication processes, leading to the inhibition of bacterial and cancer cell growth. The compound may also interact with enzymes and receptors involved in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
- 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol
Uniqueness
4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3OS/c1-6-13-14-10(16-6)12-9(15)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTPVZMOUBYPJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353576 |
Source
|
Record name | 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313531-82-7 |
Source
|
Record name | 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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